molecular formula C12H24N2O3 B592266 tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate CAS No. 301221-57-8

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B592266
CAS RN: 301221-57-8
M. Wt: 244.335
InChI Key: SXJRBPRPVOCIFE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 301221-57-8. It has a molecular weight of 244.33 and its IUPAC name is tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 383.2±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . Its molar refractivity is 65.7±0.3 cm^3, and it has a polar surface area of 76 Å^2 .

Scientific Research Applications

Development of Pharmaceutical Compounds

The tert-butyl group in the compound allows for easy deprotection, making it a valuable reagent in the preparation of pharmaceutical compounds. It has been used in the synthesis of bromodomain inhibitors and HepG2 cell cycle inhibitors for anti-tumor therapy .

Peptide and Protein Synthesis

The compound exhibits remarkable versatility in peptide and protein synthesis. Its protected amino group can participate in various peptide coupling reactions without unwanted side reactions .

Organic Synthesis

In organic synthesis, this compound is employed for its reactivity in multiple transformations, including cyclization and amination processes. It’s a key intermediate in the synthesis of complex organic structures .

Drug Development

Due to its structural features, the compound finds applications in drug development, especially in the design of molecules with potential therapeutic effects. It’s used in the development of kinase inhibitors, antimalarials, and other drug classes .

Targeted Protein Degradation

The compound is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are a novel class of drugs that target proteins for degradation, offering a new approach to drug discovery .

Antioxidative Properties

Research has shown that derivatives of this compound exhibit antioxidative properties. This opens up potential applications in the development of antioxidants for food preservation or pharmaceuticals .

Synthesis of Piperidine Derivatives

Piperidine derivatives are important in the pharmaceutical industry, and this compound is a precursor in the synthesis of various piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJRBPRPVOCIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677300
Record name tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301221-57-8
Record name 1,1-Dimethylethyl 4-(2-amino-1-hydroxyethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301221-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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